molecular formula C14H22N2O3S B2694998 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448066-84-9

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2694998
CAS No.: 1448066-84-9
M. Wt: 298.4
InChI Key: OYGULHSQBJNNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that features a piperidine ring substituted with a butylsulfonyl group and an oxy-pyridine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperidine compounds, and substituted pyridine derivatives .

Scientific Research Applications

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity to these targets, while the oxy-pyridine moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)pyridine
  • 2-((1-(Propylsulfonyl)piperidin-4-yl)oxy)pyridine

Uniqueness

2-((1-(Butylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The butylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, enhancing the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

2-(1-butylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-2-3-12-20(17,18)16-10-7-13(8-11-16)19-14-6-4-5-9-15-14/h4-6,9,13H,2-3,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGULHSQBJNNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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